molecular formula C22H18N2O3 B2957445 (Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one CAS No. 867136-26-3

(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one

Cat. No. B2957445
CAS RN: 867136-26-3
M. Wt: 358.397
InChI Key: JRTNHHLJAFBVSY-LNVKXUELSA-N
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Description

Indolin-2-ones are a class of nitrogen-containing heterocyclic compounds . They are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .


Synthesis Analysis

One method for the synthesis of indolin-2-ones involves the use of a [Ir (ppy) 2 (dtb-bpy)]PF 6-catalyzed intramolecular radical cyclization of o-iodophenylacrylamides . This reaction affords indolin-2-ones in moderate to excellent yields via 5-exo-trig radical cyclization under visible light .


Chemical Reactions Analysis

The synthesis of indolin-2-ones involves a radical cyclization reaction . This reaction is catalyzed by [Ir (ppy) 2 (dtb-bpy)]PF 6 and occurs under visible light .

Scientific Research Applications

Drug Discovery and Pharmaceutical Research

This compound is part of the 2H-indazole class, which is prevalent in bioactive natural products and pharmaceuticals. Its structural motif is associated with distinctive bioactivities, making it a valuable scaffold in drug discovery. Researchers utilize this compound for the late-stage functionalization of 2H-indazoles, enhancing the complexity and diversity of drug molecules .

Organic Synthesis and Catalysis

The compound serves as an intermediate in the synthesis of more complex indolin-2-one derivatives. For instance, it can undergo radical cyclization under visible light, catalyzed by transition metal complexes, to yield indolin-2-ones. This process is crucial for creating compounds with potential therapeutic applications .

Future Directions

The future directions in the research of indolin-2-ones and related compounds likely involve the development of new synthetic methods and the exploration of their bioactivity . This could potentially lead to the discovery of new drug molecules .

properties

IUPAC Name

3-nitroso-1-[(4-phenylmethoxyphenyl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-22-21(23-26)19-8-4-5-9-20(19)24(22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-13,25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCWJBNKMLKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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